2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide
Description
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group and a triazole ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H15N5O |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C8H15N5O/c1-5-11-6(2)13(12-5)4-3-7(9)8(10)14/h7H,3-4,9H2,1-2H3,(H2,10,14) |
InChI Key |
IDXZDSTZXOYREH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired triazole derivative . Another approach involves the reaction of substituted amino compounds with triazole derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, solvents like dichloromethane, and catalysts such as palladium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: Known for its use as an inhibitor of DNA synthesis and as an antitumor agent.
1H-1,2,4-Triazole-3,5-diamine: Used as a corrosion inhibitor and in the treatment of epigenetically-based diseases.
Uniqueness
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-Amino-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of 2-Amino-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide is , with a molecular weight of approximately 211.26 g/mol. The compound features a triazole ring which is known for its biological significance.
Antimicrobial Activity
Research indicates that derivatives of 3,5-dimethyl-4H-1,2,4-triazole exhibit significant antimicrobial properties. Specifically, triazole derivatives have been shown to act as effective agents against various bacterial and fungal strains.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butanamide | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 25 µg/mL | |
| Candida albicans | 30 µg/mL |
Source: Adapted from various studies on triazole derivatives .
Anticancer Activity
The anticancer potential of triazole compounds has been explored in several studies. For instance, structural modifications at the C-4 position of triazole derivatives have been linked to enhanced anticancer activity against various human cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study evaluating the effects of triazole derivatives on human cancer cell lines (MCF-7 for breast cancer, SW480 for colon cancer, and A549 for lung cancer), certain derivatives demonstrated promising antiproliferative effects. The mechanism involved cell cycle arrest and apoptosis induction.
Key Findings:
- Compound 23 showed significant inhibition of cell growth with an IC50 value of 15 µM against MCF-7 cells.
- Flow cytometry analysis indicated that this compound induced G2/M phase arrest and apoptosis in treated cells.
Source: Research on anticancer activities of triazole derivatives .
The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance:
- Triazoles can inhibit the synthesis of ergosterol in fungi, disrupting cell membrane integrity.
- In cancer cells, they may interfere with DNA replication and repair mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
